molecular formula C17H12N2O3S B2690208 (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-76-9

(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2690208
CAS RN: 476309-76-9
M. Wt: 324.35
InChI Key: AFVSSYAYWFMQNF-CSKARUKUSA-N
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Description

(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTAA, and it has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of NTAA involves its reaction with ROS, resulting in the formation of a fluorescent product. The reaction between NTAA and ROS is based on the nucleophilic addition of the thiol group of ROS to the acrylamide moiety of NTAA. This reaction results in the formation of a highly fluorescent product, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
NTAA has been shown to have a minimal effect on the biochemical and physiological processes of living cells. This property of NTAA makes it an ideal tool for studying the role of ROS in various biological processes without interfering with the natural processes of living cells.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using NTAA in lab experiments is its high selectivity for ROS. This property of NTAA allows for the specific detection of ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes. However, one of the limitations of using NTAA in lab experiments is its relatively low quantum yield, which can affect the sensitivity of the detection method.

Future Directions

There are several future directions for the study of NTAA. One of the possible directions is the development of NTAA-based probes for detecting ROS in vivo. This application of NTAA can have significant implications for the diagnosis and treatment of various diseases, including cancer and cardiovascular diseases. Another possible direction is the modification of NTAA to improve its quantum yield, which can enhance the sensitivity of the detection method. Additionally, the study of the mechanism of action of NTAA can provide valuable insights into the role of ROS in various biological processes.

Synthesis Methods

The synthesis of (E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be achieved using different methods. One of the commonly used methods involves the reaction of 5-nitrothiophene-2-carboxylic acid with naphthalen-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with acryloyl chloride to produce the final product, NTAA.

Scientific Research Applications

NTAA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of NTAA is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in living cells. NTAA has been shown to selectively react with ROS, resulting in a fluorescence signal that can be detected using fluorescence microscopy. This property of NTAA makes it a valuable tool for studying the role of ROS in various biological processes.

properties

IUPAC Name

(E)-N-naphthalen-1-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(10-8-13-9-11-17(23-13)19(21)22)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSSYAYWFMQNF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(naphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide

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